甲苯磺酸铵

描述

Ammonium Xylenesulfonate is a cleansing agent used in cosmetics and personal care products including shampoos, hair conditioners, soaps, detergents, and bath products . It functions as a surfactant and hydrotrope, increasing the ability of water to dissolve other molecules, which helps remove dirt from the skin and hair .

Molecular Structure Analysis

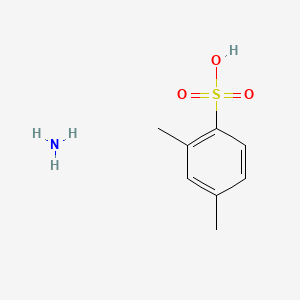

The molecular formula of Ammonium Xylenesulfonate is C8H13NO3S . Its monoisotopic mass is 203.061615 Da .Physical And Chemical Properties Analysis

Ammonium Xylenesulfonate is soluble in water . It is unstable in alkali and releases ammonia . The solid form is flammable .科学研究应用

从油中分离酚

甲苯磺酸铵等铵盐通过形成低共熔溶剂,用于从油中有效分离酚。这个过程很重要,因为它是非水性的,避免了使用矿物碱和酸,从而减少了含酚废水的产生 (Pang 等人,2012)。

选矿和金属回收中的发展

甲苯磺酸铵参与选矿和金属回收。它在该领域的应用对于发展社会经济至关重要,在效率和效果方面具有优势 (刘虎平,2013)。

燃料脱硫工艺

研究表明,以铵为基础的低共熔溶剂(可能包括甲苯磺酸铵)对于燃料脱硫至关重要。这尤其重要,因为燃料中的有机硫化物是主要的污染源 (Li 等人,2013)。

铵离子检测

甲苯磺酸铵参与了用于监测水溶液中铵离子的光化学传感器的发展。这些传感器基于固定化的 pH 指示剂,证明了该化合物在环境监测和分析中的重要性 (Sellien 等人,1992)。

增溶剂中的增溶作用

甲苯磺酸铵作为增溶剂,提高了其他化合物在水中的溶解度。这种特性在各种工业和科学应用中至关重要,尤其是在提高具有挑战性的化合物的溶解度方面 (Horváth-Szabó 等人,2001)。

硫代硫酸铵在减少土壤熏蒸剂排放中的作用

甲苯磺酸铵可能参与使用硫代硫酸铵等策略以减少土壤熏蒸剂的挥发,这对于环境保护和农业实践至关重要 (Gan 等人,2000)。

作用机制

Target of Action

Ammonium xylenesulfonate primarily targets dirt and oil on the skin and hair . As a surfactant and hydrotrope, it enhances the ability of water to dissolve other molecules, aiding in the removal of dirt and oil .

Mode of Action

This interaction facilitates the removal of dirt and oil from the skin and hair .

Biochemical Pathways

As a surfactant, it likely influences the lipid structures within the skin and hair, disrupting the bonds between dirt, oil, and the skin or hair surface, allowing them to be washed away .

Pharmacokinetics

It is known that the absorption of this compound following dermal exposure is limited . This suggests that the majority of the compound remains on the skin’s surface, where it performs its cleansing action, before being rinsed away.

Result of Action

The primary molecular and cellular effect of ammonium xylenesulfonate’s action is the removal of dirt and oil from the skin and hair . By reducing surface tension and enhancing the solubility of these substances in water, ammonium xylenesulfonate allows them to be easily rinsed away, resulting in cleaner skin and hair .

Action Environment

The action, efficacy, and stability of ammonium xylenesulfonate can be influenced by various environmental factors. For instance, the presence of other ingredients in a formulation can affect its performance. Additionally, external factors such as water hardness can also impact the effectiveness of ammonium xylenesulfonate as a surfactant .

属性

IUPAC Name |

azane;2,4-dimethylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S.H3N/c1-6-3-4-8(7(2)5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTOZJXFOAPXMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)O)C.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [eChemPortal: SIDSUNEP] Available as a clear, yellow liquid with an ammonia odor that is 40% ammonium xylene sulfonate and 60% water; [MSDSonline] | |

| Record name | Ammonium xylenesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7968 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

50.0 [mmHg] | |

| Record name | Ammonium xylenesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7968 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

26447-10-9 | |

| Record name | Benzenesulfonic acid, dimethyl-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium xylenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of ammonium xylenesulfonate in the research presented?

A1: The research investigates the use of ammonium xylenesulfonate as a hydrotrope to enhance the solubility of m- and p-aminoacetophenone isomers in aqueous solutions []. Hydrotropes, like ammonium xylenesulfonate, increase the solubility of hydrophobic compounds in water, which can be beneficial for separation and purification processes.

Q2: How does the effectiveness of ammonium xylenesulfonate as a hydrotrope compare to other hydrotropes studied?

A2: The research compares the solubilization ability of ammonium xylenesulfonate to several other hydrotropes, including sodium butyl monoglycol sulfate, sodium cumenesulfonate, sodium xylenesulfonate, and sodium toluenesulfonate []. The study found that the effectiveness of these hydrotropes in solubilizing m- and p-aminoacetophenones varied depending on the hydrotrope concentration and temperature. This suggests that selecting the optimal hydrotrope for a specific application would require considering the specific solute and the desired operating conditions.

Q3: What are the potential applications of using ammonium xylenesulfonate as a hydrotrope for separating m- and p-aminoacetophenone isomers?

A3: The differing solubilities of m- and p-aminoacetophenones in ammonium xylenesulfonate solutions at various concentrations and temperatures could be utilized for their separation []. This could involve selectively precipitating one isomer by manipulating the temperature or hydrotrope concentration, leading to a more efficient and potentially cost-effective separation process compared to traditional methods.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate](/img/structure/B1528028.png)

![Tert-butyl 1-(benzyloxycarbonylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1528029.png)

![5-Bromo-2',3',5',6'-tetrahydrospiro-[indoline-3,4'-pyran]](/img/structure/B1528032.png)

![Tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1528033.png)

![4-Aza-spiro[2.4]heptane-4-carboxylic acid tert-butyl ester](/img/structure/B1528034.png)

![4-Bromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1528038.png)

![2-(4-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1528039.png)

![1-Benzyl 9-tert-butyl 1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B1528041.png)

![tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1528042.png)

![4-Hydroxymethyl-3-methyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1528045.png)

![Cis-Tert-Butyl 3A,6A-Difluoro-4-Oxohexahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B1528046.png)

![7-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1528051.png)